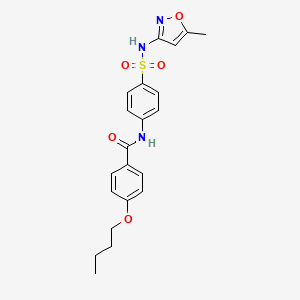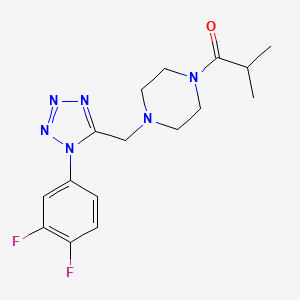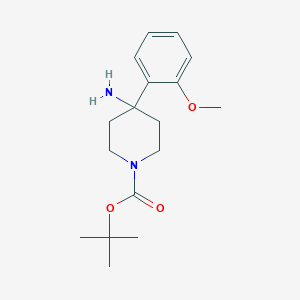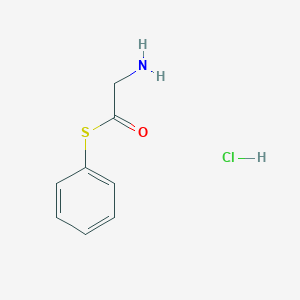![molecular formula C15H23NO2 B2403625 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine CAS No. 923121-54-4](/img/structure/B2403625.png)
4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Medical Research and Drug Development
- Serotonin Receptor Antagonists : Compounds similar to 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine, such as Alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidine-methanol alkanoate esters, are explored as serotonin 5HT2A receptor antagonists. These are useful in treating conditions like schizophrenia, depression, anxiety, drug addiction, obsessive-compulsive disorders, and more (Habernickel, 2002).
2. Chemical Synthesis and Structural Analysis
- Synthetic Pathways and Products : Research on condensation reactions involving components like 3,5-dimethoxyphenylacetaldehyde has led to the discovery of novel compounds, showcasing the versatility of piperidine derivatives in chemical synthesis (Zhao Ya, 1997).
- Crystal Structure Determination : Studies on aminoalkanol derivatives related to this compound have contributed to understanding the geometry and intermolecular interactions in crystal structures of such compounds. This is significant in the field of medicinal chemistry for new anticonvulsant drugs (Żesławska et al., 2020).
3. Antimicrobial and Antibacterial Potentials
- Antibacterial Activity : Derivatives of piperidine, such as acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, have been synthesized and evaluated for their antibacterial potentials, demonstrating moderate inhibitory effects on various bacterial strains (Iqbal et al., 2017).
4. Application in Corrosion Inhibition
- Corrosion Inhibition : Piperidin-4-one oximes have been investigated for their effectiveness as corrosion inhibitors, showing good potential in protecting mild steel in acidic environments (Senthilkumar et al., 2009).
Propiedades
IUPAC Name |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-13(10-15(11-14)18-2)4-3-12-5-7-16-8-6-12/h9-12,16H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXVLIVBXMBLDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2CCNCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)
![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)
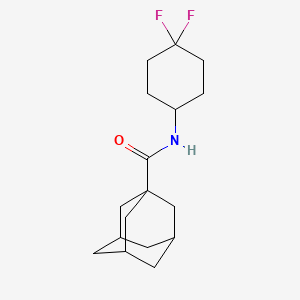
![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)
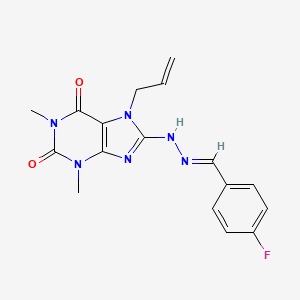
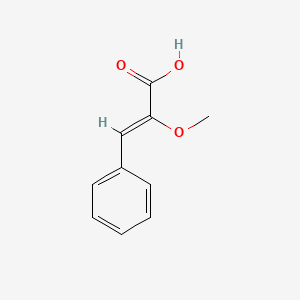
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2403560.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)
